REACTION_SMILES
|
[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:25][CH2:26][Cl:27].[N+:6](=[O:7])([O-:8])[CH2:9][CH2:10][CH3:11]>>[N+:6](=[O:7])([O-:8])[CH:9]([CH2:10][CH3:11])[CH:12]([OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C(O)c1ccccc1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |